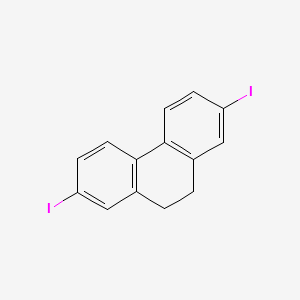

2,7-Diiodo-9,10-dihydrophenanthrene

Description

2,7-Diiodo-9,10-dihydrophenanthrene is a dihydro derivative of phenanthrene with iodine atoms at positions 2 and 5. While direct references to this compound are absent in the provided evidence, structural analogs such as 2,7-dihydroxy-4-methoxy-9,10-dihydrophenanthrene (compound 4 in ) and 2,5-dihydroxy-4-methoxy-9,10-dihydrophenanthrene (compound 29 in ) are well-documented. These analogs share the 9,10-dihydrophenanthrene backbone but differ in substituent groups (e.g., hydroxy, methoxy, or vinyl), which critically influence their physicochemical properties and bioactivities .

Properties

IUPAC Name |

2,7-diiodo-9,10-dihydrophenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10I2/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)13/h3-8H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRNNEQIISAZDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10I2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461479 | |

| Record name | Phenanthrene, 9,10-dihydro-2,7-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92060-26-9 | |

| Record name | Phenanthrene, 9,10-dihydro-2,7-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-diiodo-9,10-dihydrophenanthrene typically involves the iodination of 9,10-dihydrophenanthrene. One common method includes the use of iodine (I2) and a suitable oxidizing agent, such as sodium iodide (NaI), in a solvent like dimethylformamide (DMF). The reaction is carried out under controlled conditions to ensure selective iodination at the 2 and 7 positions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2,7-Diiodo-9,10-dihydrophenanthrene can undergo various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives of phenanthrene.

Hydrocracking: This involves breaking down the compound into smaller molecules using hydrogen and a catalyst.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like methanol or tert-butanol.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution Reactions: Various substituted phenanthrene derivatives.

Oxidation: Phenanthrenequinone derivatives.

Reduction: Reduced forms of phenanthrene, such as 9,10-dihydroxyphenanthrene.

Scientific Research Applications

2,7-Diiodo-9,10-dihydrophenanthrene has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Medicine: Potential use in developing pharmaceuticals due to its bioactive properties.

Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2,7-diiodo-9,10-dihydrophenanthrene involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. This interaction can disrupt the enzyme’s function, leading to the inhibition of viral replication in the case of SARS-CoV-2 . The compound’s iodine atoms play a crucial role in its binding affinity and specificity towards the target enzyme .

Comparison with Similar Compounds

Structural and Functional Group Variations

Dihydrophenanthrenes exhibit diverse bioactivities depending on substituent type, position, and electronic effects. Key structural analogs include:

Key Observations :

- Substituent Effects on Bioactivity : Hydroxy and methoxy groups are common in natural dihydrophenanthrenes, contributing to hydrogen bonding and electron-donating effects. For example, juncusol’s antiviral activity against HSV-2 is linked to its 2-OH and vinyl groups . In contrast, iodine’s bulky and electron-deficient nature in 2,7-diiodo derivatives may hinder enzymatic degradation, increasing metabolic half-life .

- The 2,7-diiodo analog’s planar structure may similarly facilitate intercalation but with altered solubility.

Metabolic Stability and Pathways

- Natural Analogs : 9,10-Epoxy-9,10-dihydrophenanthrene undergoes metabolic epoxidation, forming dihydrodiols and conjugates with glutathione . Hydroxy-substituted derivatives like effusol are prone to glucuronidation or sulfation, reducing bioavailability .

- This could prolong systemic exposure compared to hydroxy/methoxy analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.